An In-Depth Technical Guide to the Solubility Profiling of (R)-(+)-Verapamilic Acid
An In-Depth Technical Guide to the Solubility Profiling of (R)-(+)-Verapamilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. (R)-(+)-Verapamilic Acid, a primary metabolite of the widely used calcium channel blocker Verapamil, requires thorough physicochemical characterization to understand its pharmacokinetic profile. This guide provides a comprehensive framework for determining the solubility of (R)-(+)-Verapamilic Acid. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental design, integrates self-validating systems for data integrity, and is grounded in authoritative scientific principles and regulatory standards. We will explore the theoretical underpinnings of solubility for an acidic molecule, detail a robust experimental workflow for thermodynamic solubility determination, and discuss the interpretation and application of the resulting data in a drug development context.
Introduction: The Imperative of Solubility in Drug Development
The journey of a drug from administration to its site of action is fundamentally governed by its ability to dissolve in physiological fluids. For orally administered drugs, poor aqueous solubility is a major hurdle, often leading to low and erratic absorption, which can compromise therapeutic outcomes and even lead to development failure.[1] More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, making solubility assessment a cornerstone of pre-formulation and formulation development.[1]
(R)-(+)-Verapamilic Acid is a metabolite of Verapamil, a drug classified as a Class II substance under the Biopharmaceutics Classification System (BCS) – meaning it has high permeability but low solubility.[1][2] While Verapamil itself is a weak base, its metabolite, Verapamilic Acid, possesses a carboxylic acid functional group, fundamentally altering its physicochemical properties. Understanding the solubility of this acidic metabolite is crucial for a complete pharmacokinetic picture of Verapamil.
This guide will focus on determining the thermodynamic equilibrium solubility , which represents the true saturation point of a compound in a solvent at a given set of conditions (e.g., pH, temperature) and is the gold standard for regulatory submissions.[3][4][5] This is distinct from kinetic solubility, which is a higher-throughput but less precise measurement often used in early discovery.[3][4]
Physicochemical Foundations: Predicting the Behavior of (R)-(+)-Verapamilic Acid
Before embarking on experimental work, a theoretical assessment based on the molecule's structure provides a predictive framework for its solubility behavior.
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility
(R)-(+)-Verapamilic Acid is a weak acid due to its carboxylic acid moiety. Its solubility in aqueous media is therefore highly dependent on the pH of the environment. The relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized to the un-ionized form of the acid is described by the Henderson-Hasselbalch equation:
pH = pKa + log ([A⁻]/[HA])
Where:
-
[A⁻] is the concentration of the ionized (deprotonated) form.
-
[HA] is the concentration of the un-ionized (protonated) form.
The total aqueous solubility (ST) is the sum of the intrinsic solubility of the un-ionized form (S0) and the concentration of the ionized form:
S_T = S_0 + [A⁻]
For a weak acid, as the pH increases above the pKa, the equilibrium shifts towards the more water-soluble ionized form, leading to a significant increase in total solubility.[6][7][8] Conversely, at a pH well below the pKa, the compound will predominantly exist in its less soluble, un-ionized form.
Estimating the pKa of (R)-(+)-Verapamilic Acid
An accurate pKa value is essential for predicting the pH-solubility profile. While experimental determination is ideal, computational tools can provide a reliable estimate. Software such as ACD/Labs Percepta platform utilizes extensive databases of experimental values to predict pKa based on chemical structure.[7][9][10]
Based on the structure—a carboxylic acid on a benzene ring substituted with electron-donating methoxy groups—the pKa of (R)-(+)-Verapamilic Acid is estimated to be approximately 4.5 - 5.0 . This is slightly higher than benzoic acid (pKa ~4.2) due to the electronic effects of the methoxy groups.[11][12] This predicted pKa indicates that the solubility of (R)-(+)-Verapamilic Acid will begin to increase significantly as the pH of the medium rises above ~4.5.
Experimental Design: A Validated Approach to Thermodynamic Solubility
The following section details a comprehensive, self-validating experimental plan for determining the thermodynamic solubility of (R)-(+)-Verapamilic Acid. The cornerstone of this plan is the Shake-Flask Method , which is widely recognized by regulatory bodies as the most reliable technique for this purpose.[5][10]
Core Principle of the Shake-Flask Method
The method involves adding an excess amount of the solid compound to a specific volume of solvent (e.g., a buffer of a known pH). The resulting suspension is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant. After separating the undissolved solid, the concentration of the dissolved compound in the clear supernatant is measured using a validated analytical method. This concentration represents the thermodynamic solubility.[5][10]
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
3.3.1. Materials and Reagents
-
(R)-(+)-Verapamilic Acid (API): Purity >99%, with characterization data (e.g., Certificate of Analysis, XRPD to confirm polymorphic form).
-
Buffer Systems: As per USP standards, covering the physiological pH range (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).[13] Additional buffers around the predicted pKa should be included.
-
Solvents for HPLC Mobile Phase: HPLC-grade acetonitrile, methanol, and water.
-
Reagents for Buffers: Potassium phosphate monobasic, sodium hydroxide, hydrochloric acid, etc. (ACS grade or higher).
3.3.2. Analytical Method Validation (Self-Validating System)
Before initiating the solubility study, a quantitative analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, must be developed and validated.[14][15] This is a critical step for trustworthiness, as the accuracy of the final solubility data hinges on the reliability of this method.
-
Rationale: Validation ensures the method is specific for (R)-(+)-Verapamilic Acid, linear over the expected concentration range, accurate, precise, and robust.[16]
-
Procedure:
-
Specificity: Demonstrate that buffer components and potential impurities do not interfere with the API peak.
-
Linearity: Prepare a series of standard solutions of known concentrations and generate a calibration curve. A correlation coefficient (r²) > 0.999 is required.
-
Accuracy & Precision: Analyze samples of known concentration at low, medium, and high points of the calibration curve. Accuracy should be within 98-102%, and precision (RSD) should be <2%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably quantified. This is crucial for measuring low solubilities.
-
3.3.3. Solubility Measurement (Shake-Flask)
This protocol should be performed in triplicate for each pH condition to ensure statistical validity.
-
Vessel Preparation: Use clear glass vials with screw caps.
-
Dispensing Media: Add a precise volume (e.g., 5 mL) of the desired buffer to each vial. Pre-equilibrate the media to the study temperature (37 ± 1 °C).
-
Addition of API: Add an excess amount of (R)-(+)-Verapamilic Acid to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A preliminary test can estimate the required amount.
-
Equilibration: Place the sealed vials in an orbital shaker or tumbling incubator set to 37 ± 1 °C. Agitate at a speed sufficient to keep the solid suspended (e.g., 150 rpm).
-
Sampling for Equilibrium Confirmation: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations from the last two time points are statistically identical.
-
Phase Separation: At the designated time point, remove the vials from the shaker. Allow them to stand briefly to let larger particles settle. Withdraw an aliquot and separate the solid phase immediately. This can be done by:
-
Centrifugation: At 37 °C to prevent precipitation upon cooling.
-
Filtration: Using a syringe filter (e.g., 0.22 µm PVDF). Causality Note: The filter material must be validated for low API binding to prevent artificially low results.
-
-
Sample Processing: Immediately dilute the clear supernatant with mobile phase to a concentration within the validated range of the HPLC method. This prevents precipitation upon cooling or solvent evaporation.
-
Analysis:
-
Quantify the concentration of (R)-(+)-Verapamilic Acid in the diluted samples using the validated HPLC method.
-
Measure the pH of the remaining supernatant to confirm it has not shifted significantly during the experiment.[10]
-
Collect the residual solid from the vials, dry it, and analyze using a technique like X-ray Powder Diffraction (XRPD). Trustworthiness Note: This step is crucial to confirm that the API has not changed its polymorphic form during the experiment, as different polymorphs can have different solubilities.[17][18]
-
Data Presentation and Interpretation
Tabulated Solubility Data
All quantitative data should be summarized in a clear, structured table.
| pH of Buffer | Mean Solubility (mg/mL) | Standard Deviation | Mean Final pH |
| 1.2 | [Insert Data] | [Insert Data] | [Insert Data] |
| 4.5 | [Insert Data] | [Insert Data] | [Insert Data] |
| 5.0 | [Insert Data] | [Insert Data] | [Insert Data] |
| 6.8 | [Insert Data] | [Insert Data] | [Insert Data] |
| 7.4 | [Insert Data] | [Insert Data] | [Insert Data] |
pH-Solubility Profile Visualization
A plot of solubility versus pH provides an intuitive visual representation of the compound's behavior.
Caption: Predicted pH-Solubility Profile for an Acidic Drug.
Biopharmaceutics Classification System (BCS) Application
The solubility data are used to classify the drug substance according to the BCS. A drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[1][13]
-
Calculation: Dose (mg) / Lowest Measured Solubility (mg/mL) = Volume (mL)
-
Interpretation: If this calculated volume is ≤ 250 mL, the drug is classified as highly soluble (BCS Class 1 or 3). If > 250 mL, it is poorly soluble (BCS Class 2 or 4). This classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.[2][14]
Conclusion: From Data to Drug Development Strategy
A meticulously executed solubility study, grounded in sound scientific principles, provides indispensable data for drug development. The pH-solubility profile of (R)-(+)-Verapamilic Acid will directly inform strategies for formulation, predict its behavior in different segments of the gastrointestinal tract, and contribute to a comprehensive understanding of its overall pharmacokinetic properties. By following the integrated and self-validating workflow detailed in this guide, researchers can generate high-quality, reliable, and defensible solubility data that will stand up to scientific and regulatory scrutiny, ultimately facilitating the development of safe and effective medicines.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
ICH. (2019). M9 Biopharmaceutics Classification System-Based Biowaivers. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Pathade, P. A., et al. (2013). Synthesis, characterization, and determination of metabolite of verapamil hydrochloride by reversed-phase high performance liquid chromatography. Chronicles of Young Scientists, 4(2), 164. [Link]
-
FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. U.S. Food and Drug Administration. [Link]
-
Gothoskar, A. V. (2015). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies, 22(3), 6-11. [Link]
- Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643.
-
Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). [Link]
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630.
-
Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. [Link]
- Johnson, S. M., & Khalil, S. W. (1987). An HPLC method for the determination of verapamil and norverapamil in human plasma. Drug development and industrial pharmacy, 13(7), 1187-1201.
-
ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]
- Pudipeddi, M., Serajuddin, A. T. M., Grant, D. J. W., & Stahl, P. H. (2005). Solubility and Dissolution of Weak Acids, Bases, and Salts. In Handbook of Pharmaceutical Salts: Properties, Selection, and Use (pp. 45-68). Wiley-VCH.
-
USP. (2023). General Chapter <1236> Solubility Measurements. United States Pharmacopeia and National Formulary (USP-NF). [Link]
- Avdeef, A. (2007). The rise of pH-metric logP. Expert opinion on drug discovery, 2(1), 49-65.
-
Benta, M., et al. (2007). HPLC method for determination of verapamil in human plasma after solid-phase extraction. Journal of Chromatography B, 852(1-2), 483-488. [Link]
- Brittain, H. G. (Ed.). (2009). Polymorphism in pharmaceutical solids. CRC press.
-
INCHEM. (n.d.). Verapamil (PIM 552). [Link]
-
MDPI. (2015). Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. Molecules, 20(12), 21849-21865. [Link]
- Hadgraft, J., & Valenta, C. (2000). pH, pKa and dermal delivery. International journal of pharmaceutics, 200(2), 243-247.
-
PubChem. (n.d.). Verapamil. National Center for Biotechnology Information. [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]
- Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. ADMET & DMPK, 7(4), 228-252.
- Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches.
-
Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids. [Link]
-
Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(2), 38-45. [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. [Link]
-
FDA. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]
-
University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. [Link]
-
ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. International Council for Harmonisation. [Link]
-
Gapsys, V., et al. (2020). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation, 16(11), 7114-7126. [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
AccessPhysiotherapy. (n.d.). Chapter 3. Pharmacokinetics. McGraw Hill. [Link]
-
Taylor & Francis. (n.d.). Henderson Hasselbalch equation – Knowledge and References. [Link]
-
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]
-
ACS. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. American Chemical Society. [Link]
-
JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
-
YouTube. (2017). How to Use Henderson Hasselbalch Equation for Pharmacology. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
ResearchGate. (n.d.). Solubility of Pharmaceuticals and Their Salts As a Function of pH. [Link]
-
PubMed. (2001). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. [Link]
-
Ingenta Connect. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]
-
American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. [Link]
-
Journal of Applied Pharmaceutical Science. (2011). Development and validation of dissolution procedures. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. USP: Proposed Addition to Chapter <1236> Solubility Measurements - ECA Academy [gmp-compliance.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. enamine.net [enamine.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. fda.gov [fda.gov]
- 13. ddtjournal.net [ddtjournal.net]
- 14. mdpi.com [mdpi.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. mastercontrol.com [mastercontrol.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
